ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
Description
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a 2-methoxyphenyl substituent, a thioacetyl linker, and an ethyl benzoate ester group. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of thiourea derivatives with aldehydes or ketones, as seen in analogous pyrimidine syntheses .
Properties
Molecular Formula |
C23H21N5O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-10-15(11-9-14)25-19(29)13-34-23-26-20-16(21(30)27-23)12-24-28(20)17-6-4-5-7-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30) |
InChI Key |
BUCVYBPEROVTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
Ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives in the evidence, enabling comparative analysis of substituent effects and physicochemical properties. Key analogs include:
Ethyl 4-[({[(4-Chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate (CAS 640264-66-0)
- Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidinone-thioacetyl group with a 4-chlorophenylsulfonyl-acetyl moiety.
- Synthetic Pathway: Likely synthesized via sulfonylation of an acetylated intermediate, diverging from the cyclocondensation methods used for pyrazolo-pyrimidinones .
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylthio)benzoate)
- Core Heterocycle: Substitutes the pyrazolo-pyrimidinone with a 3-methylisoxazole ring.
- Biological Implications: Isoxazole derivatives are known for anti-inflammatory and antimicrobial activities, suggesting divergent therapeutic applications compared to pyrazolo-pyrimidinones .
- Synthetic Route : Utilizes phenethylthio linkers, which may confer greater metabolic stability than thioacetyl groups .
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids (Example 62 in )
- Structural Overlap: Shares the pyrazolo[3,4-d]pyrimidine core but incorporates a chromenone (flavonoid-like) moiety.
- Activity Correlation: Chromenone derivatives exhibit kinase inhibition and anticancer activity, implying that the target compound may share similar targets .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s pyrazolo-pyrimidinone core aligns with methods using ionic liquids (e.g., [bmim][BF₄]) for cyclocondensation, as described in pyrazolo[3,4-b]pyridine syntheses .
- Structure-Activity Relationship (SAR) : The 2-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions compared to chlorophenyl or isoxazole analogs, influencing target binding .
- Thermal Stability: Pyrazolo-pyrimidinones generally exhibit high melting points (e.g., 227–230°C in Example 62 ), indicating robustness for formulation.
Biological Activity
Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups such as thioacetyl and ethyl benzoate enhances its pharmacological potential.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies : this compound was tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and A549 (lung cancer). The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, with specific values highlighting its potency:
The mechanism of action is believed to involve the inhibition of eukaryotic protein kinases, which are crucial for cancer cell proliferation.
Antimicrobial Activity
Beyond its anticancer properties, the compound also demonstrates promising antimicrobial activity:
- Bacterial Inhibition : In vitro studies have assessed the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as follows:
These findings suggest that this compound may serve as a dual-action agent in both cancer therapy and infection control.
Case Study 1: Anticancer Efficacy in Animal Models
In a study examining the in vivo effects of this compound on tumor-bearing mice, it was found to reduce tumor volume significantly when administered at doses of 10 mg/kg. Tumor growth inhibition was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Synergistic Effects with Antibiotics
A recent investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against E. coli, suggesting potential for reducing antibiotic resistance in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
